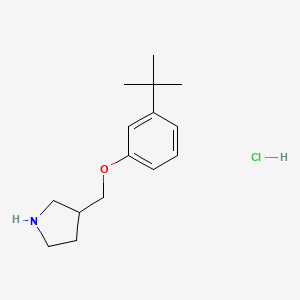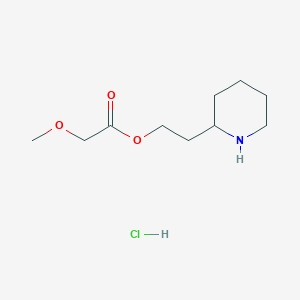
3-(tert-Butyl)phenyl 3-pyrrolidinylmethyl ether hydrochloride
Vue d'ensemble
Description
3-(tert-Butyl)phenyl 3-pyrrolidinylmethyl ether hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tert-butyl group attached to a phenyl ring, which is further connected to a pyrrolidinylmethyl ether moiety, and it is in the form of a hydrochloride salt.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with tert-butylphenol and pyrrolidine.
Reaction Steps: The process involves the formation of an ether linkage between the phenol and pyrrolidine. This can be achieved through a nucleophilic substitution reaction where the hydroxyl group of tert-butylphenol is substituted by the pyrrolidinylmethyl group.
Conditions: The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods:
Scale-Up: For industrial-scale production, the reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and large-scale batch reactors are commonly used.
Purification: The crude product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Reduction: The pyrrolidinylmethyl group can be reduced to form a pyrrolidinylmethylamine derivative.
Substitution: The tert-butyl group can be substituted with other functional groups through various organic reactions.
Common Reagents and Conditions:
Oxidation: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) are used for nitration, while halogens like bromine (Br2) are used for halogenation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Nitro Derivatives: Nitration of the phenyl ring can yield nitro derivatives.
Halogenated Compounds: Halogenation can produce bromo or chloro derivatives.
Amine Derivatives: Reduction of the pyrrolidinylmethyl group can yield amine derivatives.
Applications De Recherche Scientifique
3-(tert-Butyl)phenyl 3-pyrrolidinylmethyl ether hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions and pathways.
Medicine: It has potential therapeutic applications, including as a lead compound in drug discovery for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 3-(tert-Butyl)phenyl 3-pyrrolidinylmethyl ether hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
3-(tert-Butyl)phenol: Similar structure but lacks the pyrrolidinylmethyl group.
Pyrrolidine derivatives: Compounds containing pyrrolidine rings with different substituents.
Phenyl ethers: Other phenyl ether derivatives with different substituents.
Uniqueness: 3-(tert-Butyl)phenyl 3-pyrrolidinylmethyl ether hydrochloride is unique due to its combination of the tert-butyl group, phenyl ring, and pyrrolidinylmethyl ether moiety. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.
Propriétés
IUPAC Name |
3-[(3-tert-butylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-15(2,3)13-5-4-6-14(9-13)17-11-12-7-8-16-10-12;/h4-6,9,12,16H,7-8,10-11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNWANHBHGIKQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-amino-4-[(2-hydroxyethyl)(methyl)amino]-benzoate](/img/structure/B1397317.png)


![Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397323.png)
![Ethyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397324.png)
![3-{[(4-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397326.png)



![4-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397333.png)



